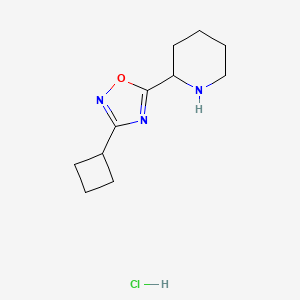

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 3-cyclobutyl-1,2,4-oxadiazole moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioisosteric properties and structural versatility.

Properties

IUPAC Name |

3-cyclobutyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)11-13-10(14-15-11)8-4-3-5-8;/h8-9,12H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCYZEXSPKJXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=NO2)C3CCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385696-79-6 | |

| Record name | Piperidine, 2-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of cyclobutyl amidoxime with piperidine derivatives under specific conditions. One efficient method includes the use of a NaOH–DMSO medium at ambient temperature, which allows for the formation of the oxadiazole ring without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the compound’s structure and the target .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₇ClN₃O (exact formula varies based on salt form; see Table 1).

- Molecular Weight : ~243.7 g/mol (calculated from evidence, though discrepancies exist; see Section 3).

- CAS Number : 1351499-17-6 (as per commercial listings) .

- Applications : Investigated as a building block in pharmaceuticals, particularly for central nervous system (CNS) targets and agrochemicals .

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a common scaffold in drug discovery. Modifications to its substituents significantly alter physicochemical and biological properties:

Notes:

- Cyclobutyl vs. Phenyl-substituted analogs like GR127935 () are used in serotonin receptor studies .

- Cyclobutyl vs. Methyl : Methyl substituents reduce steric bulk, which may improve metabolic stability but decrease target affinity.

- Positional Isomerism (2- vs. 4-piperidine substitution) : The 4-substituted cyclobutyl analog (CAS 1909327-75-8) has a lower reported molecular weight (207.27 g/mol), though this may reflect incomplete data (e.g., omission of HCl in calculations) .

Piperidine Substitution Position

The position of the oxadiazole moiety on the piperidine ring influences conformational flexibility and binding interactions:

- 2-Substituted Piperidine : The target compound’s 2-position substitution may favor specific binding orientations in receptor pockets, as seen in 5-HT1D ligands like SB224289 () .

- 4-Substituted Piperidine : The 4-substituted analog (CAS 1909327-75-8) is marketed for agrochemical applications, suggesting divergent biological targeting compared to 2-substituted derivatives .

Pharmacological and Industrial Relevance

- Pharmaceuticals : Cyclobutyl-oxadiazole-piperidine hybrids are explored for CNS disorders due to their ability to cross the blood-brain barrier. For example, SB224289 (), a structurally related compound, acts as a 5-HT1B/1D receptor antagonist .

- Agrochemicals : The 4-substituted cyclobutyl analog is highlighted for crop protection, likely due to its stability and selective activity against plant pathogens .

Discrepancies and Limitations in Available Data

- Molecular Weight Inconsistencies : lists the molecular weight of 4-(3-cyclobutyl-oxadiazol-5-yl)piperidine hydrochloride as 207.27 g/mol, which likely excludes the HCl moiety. Corrected values (including HCl) should approximate 243.7 g/mol, aligning with the target compound’s expected weight .

- Synthetic Accessibility : Commercial availability of 2-substituted derivatives (e.g., via CymitQuimica and HANGZHOU JHECHEM) suggests robust synthetic routes, whereas phenyl- and cyclopropyl-substituted analogs require specialized protocols .

Biological Activity

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1385696-79-6

- Molecular Formula : CHClNO

- Molecular Weight : 221.30 g/mol

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific mechanisms of action for this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes related to cancer progression and inflammation.

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

Antitumor Effects

A study evaluating the antitumor effects of various oxadiazole derivatives found that compounds similar to this compound showed significant inhibition of cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in tumor cells.

Anti-inflammatory Properties

Research has demonstrated that oxadiazole derivatives can inhibit the synthesis of pro-inflammatory mediators. Specifically, studies have shown that such compounds can reduce the expression of cyclooxygenase (COX) enzymes and other inflammatory markers in vitro.

Neurotransmitter Modulation

Investigations into the pharmacological profile of piperidine derivatives suggest potential applications in treating mood disorders and neurodegenerative diseases by modulating neurotransmitter systems. For instance, compounds in this class have been noted for their ability to inhibit the reuptake of monoamines such as dopamine and serotonin, which are critical in mood regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.